molecular formula C11H18O3 B13600507 Ethyl1-(2,2-dimethylpropanoyl)cyclopropane-1-carboxylate

Ethyl1-(2,2-dimethylpropanoyl)cyclopropane-1-carboxylate

Cat. No.: B13600507
M. Wt: 198.26 g/mol
InChI Key: HPORWKOQHOKMSC-UHFFFAOYSA-N
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Description

Ethyl 1-(2,2-dimethylpropanoyl)cyclopropane-1-carboxylate is a chemical compound with potential applications in various fields, including medical, environmental, and industrial research. This compound is known for its unique physical and chemical properties, which make it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(2,2-dimethylpropanoyl)cyclopropane-1-carboxylate typically involves the reaction of cyclopropane derivatives with ethyl esters under controlled conditions. One common method includes the use of cyclopropanecarboxylic acid derivatives and ethyl alcohol in the presence of a catalyst to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of Ethyl 1-(2,2-dimethylpropanoyl)cyclopropane-1-carboxylate may involve large-scale esterification processes using high-purity reactants and advanced catalytic systems. The process is optimized for high yield and purity, with stringent quality control measures to ensure the consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(2,2-dimethylpropanoyl)cyclopropane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted cyclopropane derivatives.

Scientific Research Applications

Ethyl 1-(2,2-dimethylpropanoyl)cyclopropane-1-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 1-(2,2-dimethylpropanoyl)cyclopropane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s cyclopropane ring is highly reactive, allowing it to participate in various biochemical reactions. It can interact with enzymes and receptors, modulating their activity and leading to specific biological effects.

Comparison with Similar Compounds

Ethyl 1-(2,2-dimethylpropanoyl)cyclopropane-1-carboxylate can be compared with other cyclopropane derivatives, such as:

    Ethyl 2,2-dimethyl-3-(2-methyl-1-propenyl)cyclopropane-1-carboxylate: Known for its use in the synthesis of pyrethroid insecticides.

    Ethyl chrysanthemate: Used in the production of synthetic pyrethroids.

The uniqueness of Ethyl 1-(2,2-dimethylpropanoyl)cyclopropane-1-carboxylate lies in its specific structural features and reactivity, which make it suitable for a wide range of applications in research and industry.

Properties

Molecular Formula

C11H18O3

Molecular Weight

198.26 g/mol

IUPAC Name

ethyl 1-(2,2-dimethylpropanoyl)cyclopropane-1-carboxylate

InChI

InChI=1S/C11H18O3/c1-5-14-9(13)11(6-7-11)8(12)10(2,3)4/h5-7H2,1-4H3

InChI Key

HPORWKOQHOKMSC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CC1)C(=O)C(C)(C)C

Origin of Product

United States

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